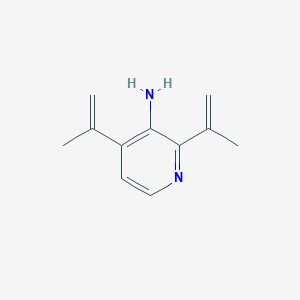
2,4-Di(prop-1-en-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with two prop-1-en-2-yl groups at positions 2 and 4, and an amine group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl groups, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the pyridine ring or the double bonds in the prop-1-en-2-yl groups, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated amines, reduced pyridine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Di(prop-1-en-2-yl)pyridin-3-amine has been explored for its potential in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,4-Di(prop-1-en-2-yl)pyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Aminopyridine: Lacks the prop-1-en-2-yl groups, resulting in different chemical and biological properties.
2,4-Dimethylpyridine: Substituted with methyl groups instead of prop-1-en-2-yl groups, leading to different steric and electronic effects.
Uniqueness: 2,4-Di(prop-1-en-2-yl)pyridin-3-amine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the amine group and the prop-1-en-2-yl groups allows for a wide range of chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2,4-bis(prop-1-en-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-6H,1,3,12H2,2,4H3 |
InChI-Schlüssel |
INYUZWHPPFKWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C(C(=NC=C1)C(=C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
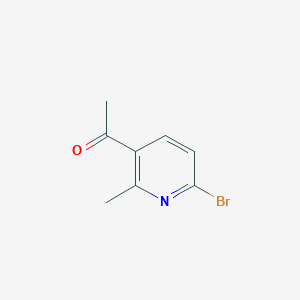
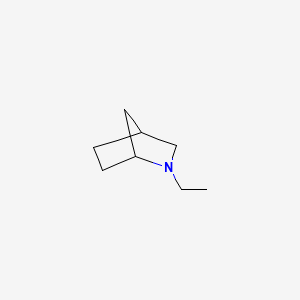
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
![Diethyl 2-[[4-[(5,7-diacetamidopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B13993391.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
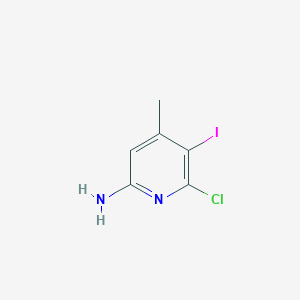
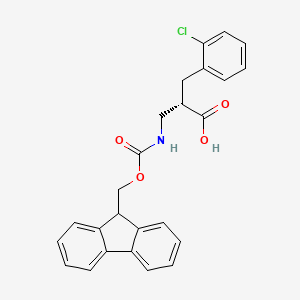
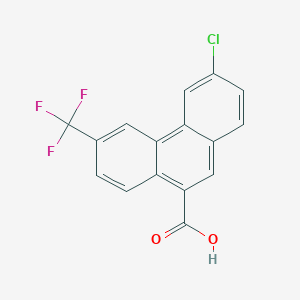
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)


